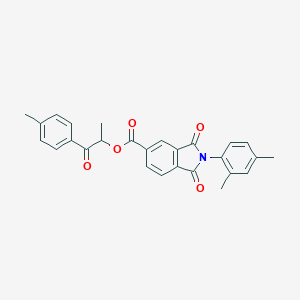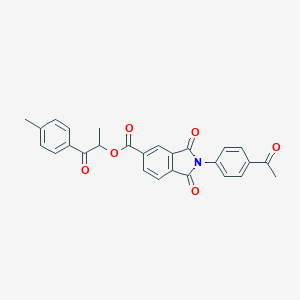![molecular formula C27H32N4O2 B304171 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQX and is a potent antagonist of glutamate receptors.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMQX is used as a research tool to study the role of glutamate receptors in various physiological and pathological conditions. DMQX has also been investigated for its potential therapeutic applications in the treatment of epilepsy, stroke, and other neurological disorders.
Wirkmechanismus
DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. DMQX binds to the glutamate receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This mechanism of action makes DMQX a useful tool in studying the role of glutamate receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity and protect against ischemic brain damage. DMQX has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMQX in lab experiments is its potency and selectivity for the AMPA subtype of glutamate receptors. This makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DMQX. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the therapeutic potential of DMQX in the treatment of neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of DMQX and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of DMQX involves several steps, including the condensation of 4-(dimethylamino)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting amine with ethyl chloroformate. The yield of DMQX from this synthesis method is around 30%.
Eigenschaften
Produktname |
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C27H32N4O2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H32N4O2/c1-16-8-7-9-22(28-16)30-26(33)23-17(2)29-20-14-27(3,4)15-21(32)25(20)24(23)18-10-12-19(13-11-18)31(5)6/h7-13,24,29H,14-15H2,1-6H3,(H,28,30,33) |
InChI-Schlüssel |
YNLMPMSMKDAMNB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)









![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)


